molecular formula C9H19O5P B048144 Diethyl(1-carboxy-2-methylpropyl)phosphonate CAS No. 119090-76-5

Diethyl(1-carboxy-2-methylpropyl)phosphonate

Cat. No.: B048144
CAS No.: 119090-76-5
M. Wt: 238.22 g/mol
InChI Key: NCANBIDOQIQFRJ-UHFFFAOYSA-N
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Description

Diethyl(1-carboxy-2-methylpropyl)phosphonate is an organic compound with the chemical formula C9H19O5P. It is also known by its systematic name, 2-diethoxyphosphoryl-3-methylbutanoic acid. This compound is a phosphonate ester, which is a class of organophosphorus compounds characterized by the presence of a phosphonate group. Phosphonates are widely used in various fields, including agriculture, medicine, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(1-carboxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Diethyl phosphite and an alkyl halide (e.g., 2-bromo-3-methylbutanoic acid).

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The diethyl phosphite is added to the solvent, followed by the slow addition of the alkyl halide. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent, such as ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl(1-carboxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acids or higher oxidation state phosphonates.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Amino or thiol-substituted phosphonates.

Scientific Research Applications

Diethyl(1-carboxy-2-methylpropyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways involving phosphonates.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases related to phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl(1-carboxy-2-methylpropyl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphonate group. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler phosphonate ester with similar reactivity but lacking the carboxylic acid functionality.

    Dimethyl methylphosphonate: Another phosphonate ester used in similar applications but with different physical properties.

Uniqueness

Diethyl(1-carboxy-2-methylpropyl)phosphonate is unique due to its combination of a phosphonate group and a carboxylic acid functionality. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research.

Biological Activity

Diethyl(1-carboxy-2-methylpropyl)phosphonate (also referred to as DECP) is a phosphonate compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a phosphonate functional group, which allows it to interact with biological molecules. The synthesis typically involves the reaction of diethyl phosphite with an alkyl halide under basic conditions, resulting in the formation of the desired phosphonate ester. A common synthetic route includes:

  • Starting Materials : Diethyl phosphite and an appropriate alkyl halide (e.g., 2-bromo-3-methylbutanoic acid).
  • Reaction Conditions : Carried out in the presence of a base (sodium hydride or potassium carbonate) in an aprotic solvent such as THF or DMF.

The biological activity of DECP is primarily attributed to its ability to mimic phosphate esters due to the presence of the phosphonate group. This structural similarity enables DECP to interact with enzymes involved in phosphate metabolism, potentially inhibiting or modulating their activity. Such interactions can lead to significant changes in cellular processes and biochemical pathways.

Enzymatic Interactions

DECP has been studied for its role as a biochemical probe in investigating enzyme mechanisms and metabolic pathways involving phosphonates. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research. For instance, it has been shown to affect enzymes that are crucial for phosphorus metabolism, which is vital for various cellular functions .

Case Studies

  • Cancer Research : In studies focusing on cancer biology, DECP has been evaluated for its potential as a drug candidate targeting metabolic pathways altered in cancer cells. The compound's ability to inhibit certain metabolic enzymes could provide therapeutic benefits in cancers characterized by disrupted phosphorus metabolism .
  • Antiviral Activity : Research has indicated that phosphonates similar to DECP may exhibit antiviral properties by acting as prodrugs that release active metabolites capable of inhibiting viral replication. This suggests that DECP could be further investigated for its antiviral potential, particularly in relation to nucleoside analogs .

Research Findings

A summary of key research findings related to the biological activity of DECP is presented in the table below:

Study FocusFindingsReference
Enzyme InhibitionDECP inhibits enzymes involved in phosphate metabolism, affecting cellular processes.
Cancer MetabolismDemonstrated potential as a drug candidate for cancers with altered phosphorus metabolism.
Antiviral PropertiesSimilar compounds exhibit prodrug characteristics that enhance antiviral activity.

Properties

IUPAC Name

2-diethoxyphosphoryl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-5-13-15(12,14-6-2)8(7(3)4)9(10)11/h7-8H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANBIDOQIQFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C)C)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450147
Record name Butanoic acid,2-(diethoxyphosphinyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119090-76-5
Record name Butanoic acid,2-(diethoxyphosphinyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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